[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
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Overview
Description
[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of the methoxyphenyl group and the azabicycloheptane core contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves the following steps:
Formation of the Azabicycloheptane Core: This can be achieved through the reduction of spirocyclic oxetanyl nitriles.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of various reduced derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for such transformations.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Reduced derivatives of the parent compound
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group
Scientific Research Applications
Chemistry
In chemistry, [5-(4-methoxyphenyl)-3-azabicyclo[311]heptan-1-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its bicyclic structure and functional groups make it a candidate for studying receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.
Mechanism of Action
The mechanism of action of [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group and the azabicycloheptane core contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride stands out due to the presence of the methoxyphenyl group. This functional group enhances its chemical reactivity and biological activity, making it a valuable compound for various applications. The unique combination of the azabicycloheptane core and the methoxyphenyl group provides distinct physicochemical properties that are not observed in other similar compounds.
Properties
CAS No. |
2731009-80-4 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-12-4-2-11(3-5-12)14-6-13(7-14,10-16)8-15-9-14;/h2-5,15-16H,6-10H2,1H3;1H |
InChI Key |
YRMDPMLRVQALRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2)(CNC3)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
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